molecular formula C20H20N2O2S2 B2921233 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034448-28-5

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2921233
M. Wt: 384.51
InChI Key: YNKUZOJTCCSFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H20N2O2S2 and its molecular weight is 384.51. The purity is usually 95%.
BenchChem offers high-quality N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Magnetic Anisotropy in Cobalt(II) Complexes

Research involving sulfonamide ligands, similar to N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, has shown their effectiveness in altering the magnetic properties of cobalt(II) complexes. These ligands contribute to subtle variations in coordination geometry, affecting the magnetic anisotropy through distortion from ideal geometrical shapes, which is crucial in materials science and magnetic storage technologies Tao Wu et al., 2019.

Antiproliferative Agents

Sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research implies that such compounds, by virtue of their structural flexibility and ability to engage in molecular docking with biomolecular targets, can serve as potent antiproliferative agents, offering a pathway to the development of new anticancer drugs M. S. Bashandy et al., 2014.

Herbicidal Activity

Compounds with a sulfonamide moiety, including those similar to N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, have been synthesized and tested for herbicidal activity. The research underscores the potential of such compounds in agriculture, highlighting their role in controlling weed proliferation A. Hosokawa et al., 2001.

Antimicrobial Activity

Novel heterocyclic compounds containing a sulfonamido moiety have demonstrated significant antibacterial activity, suggesting the potential of sulfonamide derivatives in combating microbial infections. This line of research is pivotal in the development of new antibiotics to address the growing concern of antibiotic resistance M. E. Azab et al., 2013.

Coordination Chemistry and Complex Formation

Sulfonamide derivatives are part of extensive research in coordination chemistry, where their role in forming metal complexes is explored. These complexes have potential applications in catalysis, environmental remediation, and as precursors for materials synthesis, demonstrating the versatility of sulfonamide derivatives in forming highly selective and stable complexes A. Sousa et al., 2001.

properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S2/c23-26(24,18-10-9-15-5-1-2-6-16(15)13-18)22-14-17-7-3-11-21-20(17)19-8-4-12-25-19/h3-4,7-13,22H,1-2,5-6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKUZOJTCCSFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.